Cpd 377;Isonicophen;Phenoxalid

Description

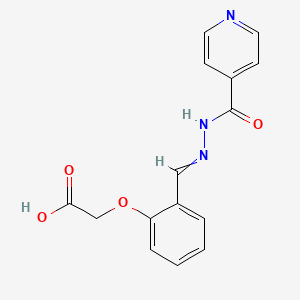

Cpd 377, Isonicophen, and Phenoxalid are synonyms for the same chemical compound, identified by CAS No. 13410-86-1 and the IUPAC name 4-Pyridinecarboxylic acid, 2-[[2-(carboxymethoxy)phenyl]methylene]hydrazide . This compound belongs to the hydrazide class and features a pyridine-carboxylic acid backbone with a benzylidene substituent.

Properties

IUPAC Name |

2-[2-[(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c19-14(20)10-22-13-4-2-1-3-12(13)9-17-18-15(21)11-5-7-16-8-6-11/h1-9H,10H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFXJBQEWLCGHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860115 | |

| Record name | (2-{[2-(Pyridine-4-carbonyl)hydrazinylidene]methyl}phenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13410-86-1 | |

| Record name | Aconiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13410-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

Key Chemical Properties:

- Molecular Formula : C₁₅H₁₃N₃O₄

- Molecular Weight : 299.28 g/mol

- Synonyms: Aconiazide, Isonicophen, Phenoxalid .

Comparison with Similar Compounds

While Cpd 377/Isonicophen/Phenoxalid are identical per the provided evidence, comparative analysis with structurally or functionally related compounds can be inferred from broader chemical classes:

Table 1: Comparison with Structurally Similar Hydrazides

Key Findings:

Structural Similarities :

- Cpd 377 shares a pyridine-hydrazine core with Isoniazid , a first-line tuberculosis drug. However, Cpd 377’s additional carboxymethoxy group may enhance its stability or binding affinity in cosmetic formulations .

- Unlike Nicotinic acid hydrazide , which lacks aromatic substituents, Cpd 377’s benzylidene moiety could influence its photostability and efficacy in skincare applications .

Functional Differences :

- Isoniazid targets mycobacterial enzymes (e.g., InhA), while Cpd 377 is utilized in skincare for inhibiting melanin synthesis, likely via tyrosinase modulation .

- Cpd 377 ’s carboxymethoxy group may reduce systemic toxicity compared to simpler hydrazides, making it suitable for topical use .

Performance in Skincare: Evidence highlights Cpd 377 as a potent alternative to hydroquinone in whitening products, with studies citing its ability to reduce hyperpigmentation without significant irritation . Competitors like Arbutin or Kojic acid require higher concentrations for similar effects, suggesting superior efficacy for Cpd 377 .

Q & A

Q. What statistical approaches are suitable for analyzing synergistic effects between Cpd 377 and co-administered agents?

- Methodological Answer :

- Combination Index (CI) : Calculate using the Chou-Talalay method to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

- Isobolographic Analysis : Plot dose-response curves to visualize interactions.

- Multiplicity Adjustment : Use Bonferroni correction for multiple comparisons .

Methodological Frameworks and Tools

- For Experimental Design : Utilize the FINER criteria to ensure ethical and practical feasibility .

- For Data Contradictions : Apply IUPAC’s consistency checks (e.g., limiting behavior measurements) to identify systematic errors .

- For Reproducibility : Follow Beilstein Journal guidelines for detailed experimental sections and supplementary data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.